molecular formula C9H12ClN5 B1653331 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1803609-77-9

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1653331
CAS No.: 1803609-77-9
M. Wt: 225.68
InChI Key: JWCITYJEMFRYAD-UHFFFAOYSA-N
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Description

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.

    Formation of Ethanamine Moiety: The phenyl-tetrazole compound is then reacted with ethylamine to form the ethanamine moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The tetrazole ring and phenyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
  • 1,3,5-tris(1H-tetrazol-5-yl)benzene
  • 3,6-bis(1H-1,2,3,4-tetrazol-5-yl)-1,2,4,5-tetrazine

Uniqueness

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to form stable complexes with metal ions, while the ethanamine moiety provides additional sites for interaction with biological targets. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(2H-tetrazol-5-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c1-6(10)7-2-4-8(5-3-7)9-11-13-14-12-9;/h2-6H,10H2,1H3,(H,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCITYJEMFRYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NNN=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-77-9
Record name Benzenemethanamine, α-methyl-4-(2H-tetrazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803609-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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